Methylecgonone Reductase Substrate Affinity
In the penultimate step of cocaine biosynthesis, methylecgonone reductase (EC 1.1.1.334, MecgoR) catalyzes the NADPH-dependent reduction of methylecgonone (the conjugate base of ecgononium methyl ester) to methylecgonine. The Michaelis–Menten constant (Km) for methylecgonone is 69.6 ± 14.1 μM, compared to 151.2 ± 16.8 μM for the reverse substrate methylecgonine, representing a 2.2-fold preferential binding affinity for the 3-keto substrate [1]. The catalytic efficiency (kcat/Km) for the oxidative direction with methylecgonine is 36,627 M⁻¹s⁻¹, more than 10-fold higher than the reductive direction with methylecgonone (3,444 M⁻¹s⁻¹), establishing that flux through this biosynthetic node is kinetically asymmetric and that the two compounds are not functionally equivalent enzyme substrates [1].
kcat/Km 3,444 M⁻¹s⁻¹
kcat/Km 36,627 M⁻¹s⁻¹
| Evidence Dimension | Michaelis constant (Km) for methylecgonone reductase |
|---|---|
| Target Compound Data | Km (methylecgonone) = 69.6 ± 14.1 μM; kcat = 0.240 ± 0.023 s⁻¹; kcat/Km = 3,444 M⁻¹s⁻¹ |
| Comparator Or Baseline | Km (methylecgonine) = 151.2 ± 16.8 μM; kcat = 5.538 ± 0.329 s⁻¹; kcat/Km = 36,627 M⁻¹s⁻¹ |
| Quantified Difference | 2.2-fold lower Km for methylecgonone; 10.6-fold higher catalytic efficiency for methylecgonine in the oxidative direction |
| Conditions | Purified recombinant MecgoR from Erythroxylum coca; pH 6.8 (reductive) / pH 9.8 (oxidative); NADPH/NADP⁺ as cofactor |
Why This Matters
Procurement of ecgononium methyl ester(1+) is essential for any in vitro reconstitution of the cocaine biosynthetic pathway, as the reductase exhibits quantitatively distinct kinetic parameters that cannot be replicated using ecgonine methyl ester as a surrogate substrate.
- [1] Jirschitzka J, Schmidt GW, Reichelt M, et al. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proc Natl Acad Sci USA. 2012;109(26):10304-10309. Table 1: Km, kcat, kcat/Km, and Ki values for methylecgonone and methylecgonine. View Source
